![molecular formula C13H7ClF5NO2S B7480071 4-chloro-N-(3,4-difluorophenyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B7480071.png)
4-chloro-N-(3,4-difluorophenyl)-3-(trifluoromethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-(3,4-difluorophenyl)-3-(trifluoromethyl)benzenesulfonamide, also known as DAS181, is a small molecule drug that has been developed for the treatment of respiratory viral infections. It has been shown to have broad-spectrum antiviral activity against a range of respiratory viruses, including influenza virus, parainfluenza virus, and respiratory syncytial virus.
Mécanisme D'action
4-chloro-N-(3,4-difluorophenyl)-3-(trifluoromethyl)benzenesulfonamide works by cleaving the sialic acid receptors on the surface of respiratory cells, which are required for viral attachment and entry into the cells. This prevents the virus from infecting the cells and replicating.
Biochemical and Physiological Effects
4-chloro-N-(3,4-difluorophenyl)-3-(trifluoromethyl)benzenesulfonamide has been shown to have a favorable safety profile in both preclinical and clinical studies. It is rapidly metabolized and eliminated from the body, and does not accumulate in the tissues. It does not appear to have any significant effects on the immune system or other physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-chloro-N-(3,4-difluorophenyl)-3-(trifluoromethyl)benzenesulfonamide is its broad-spectrum antiviral activity, which makes it a promising candidate for the treatment of respiratory viral infections. Its rapid metabolism and elimination from the body also make it a safe and well-tolerated drug. However, its effectiveness may be limited by the emergence of drug-resistant viral strains, and further studies are needed to determine the optimal dosing regimen.
Orientations Futures
Future research on 4-chloro-N-(3,4-difluorophenyl)-3-(trifluoromethyl)benzenesulfonamide could focus on the development of new formulations and delivery methods to improve its efficacy and reduce the risk of drug resistance. It could also be studied in combination with other antiviral drugs to determine if it has synergistic effects. Additionally, further studies are needed to determine its safety and efficacy in different patient populations, such as children and elderly individuals.
Méthodes De Synthèse
The synthesis of 4-chloro-N-(3,4-difluorophenyl)-3-(trifluoromethyl)benzenesulfonamide involves the reaction of 4-chloro-3-nitrobenzenesulfonamide with 3,4-difluoroaniline in the presence of a palladium catalyst. The resulting intermediate is then reacted with trifluoromethyl magnesium bromide to yield the final product.
Applications De Recherche Scientifique
4-chloro-N-(3,4-difluorophenyl)-3-(trifluoromethyl)benzenesulfonamide has been extensively studied for its antiviral activity against respiratory viruses. In vitro studies have shown that it can inhibit the replication of a range of viruses, including influenza virus, parainfluenza virus, and respiratory syncytial virus. In vivo studies in animal models have also demonstrated its efficacy in reducing viral load and improving survival rates.
Propriétés
IUPAC Name |
4-chloro-N-(3,4-difluorophenyl)-3-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF5NO2S/c14-10-3-2-8(6-9(10)13(17,18)19)23(21,22)20-7-1-4-11(15)12(16)5-7/h1-6,20H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNSGXFQMPPYKBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF5NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(3,4-difluorophenyl)-3-(trifluoromethyl)benzenesulfonamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.